

# O-CAS Overlay Technique for Siderophore Detection: Application Notes and Protocols

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## Compound of Interest

Compound Name: Mordant Blue 29

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the O-CAS (Overlay Chrome Azurol S) assay, a rapid and versatile method for detecting siderophore production by microorganisms. Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria and fungi, and they play a crucial role in microbial iron acquisition. The detection and characterization of siderophores are of significant interest in various fields, including clinical microbiology, agricultural biotechnology, and drug development, as they represent potential targets for antimicrobial agents or can be harnessed for bioremediation and plant growth promotion.

The O-CAS overlay technique is an improvement upon the traditional CAS agar method, offering a less toxic and more efficient way to screen for siderophore-producing microorganisms.<sup>[1][2]</sup> This method involves growing the microorganisms on a suitable culture medium first and then overlaying it with a CAS-containing agar solution. This separation of growth and detection phases minimizes the toxicity of the CAS reagent to the microorganisms, allowing for the screening of a wider range of species.<sup>[3][4]</sup>

## Principle of the O-CAS Assay

The O-CAS assay is a colorimetric method based on the competition for iron between the siderophores and the powerful chelating dye, Chrome Azurol S (CAS).<sup>[5]</sup> In the O-CAS solution, CAS forms a stable, blue-colored ternary complex with ferric iron ( $\text{Fe}^{3+}$ ) and a cationic

detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[3][6] When this blue complex comes into contact with siderophores, the siderophores, having a higher affinity for iron, sequester the  $\text{Fe}^{3+}$  from the CAS-HDTMA complex. This removal of iron results in a color change of the dye from blue to orange, purple, or yellow, depending on the type of siderophore produced.[4][6] An orange halo around a microbial colony is indicative of hydroxamate-type siderophores, a purple halo suggests the presence of catecholate-type siderophores, and a yellow halo is characteristic of carboxylate-type siderophores.[1][4]

## Applications in Research and Drug Development

- **Screening for Novel Siderophore Producers:** The O-CAS assay is an excellent high-throughput screening tool to identify new microorganisms that produce siderophores from diverse environmental samples.[2]
- **Antimicrobial Drug Discovery:** Siderophore biosynthesis and uptake pathways are essential for the virulence of many pathogenic bacteria. The O-CAS assay can be used to screen for compounds that inhibit siderophore production, representing a promising strategy for the development of novel antimicrobial agents.
- **Biocontrol and Plant Growth Promotion:** Siderophore-producing microorganisms can promote plant growth by sequestering iron from the soil and making it available to the plants, while simultaneously depriving pathogenic microbes of this essential nutrient. The O-CAS assay is a valuable tool for identifying and characterizing such beneficial microorganisms.
- **Bioremediation:** Siderophores can chelate heavy metals other than iron, making them useful in the bioremediation of contaminated environments. The O-CAS assay can be adapted to screen for microorganisms with potential applications in this area.

## Experimental Protocols

### Materials and Reagents

- Chrome Azurol S (CAS)
- Hexadecyltrimethylammonium bromide (HDTMA)
- Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

- Ferric chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ )
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Agarose or Bacto agar
- Minimal Media 9 (MM9) salt solution (optional, for growth medium)
- Glucose (optional, for growth medium)
- Casamino acids (optional, for growth medium)
- Glassware (acid-washed to remove trace iron)
- Autoclave
- pH meter
- Sterile Petri dishes

## Preparation of Solutions

### 1. Blue Dye Solution (100 mL)[\[3\]](#)[\[7\]](#)

- Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
- Solution 2: Dissolve 2.7 mg of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 10 mL of 10 mM HCl.
- Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
- Procedure: While stirring, slowly add Solution 1 to Solution 2. Then, slowly add this mixture to Solution 3. The final solution should be dark blue. Autoclave and store in a dark, plastic bottle at room temperature.

### 2. O-CAS Overlay Agar (per liter)[\[4\]](#)

- PIPES buffer: 30.24 g

- Agarose: 9 g (0.9% w/v)
- Blue Dye Solution: 100 mL
- Deionized water: 900 mL
- Procedure:
  - Dissolve the PIPES buffer in 900 mL of deionized water. Adjust the pH to 6.8 with 1M NaOH. Note: PIPES will not dissolve fully until the pH is raised.[\[6\]](#)[\[7\]](#)
  - Add the agarose and autoclave the solution.
  - Cool the autoclaved solution to 50-60°C in a water bath.
  - Aseptically add 100 mL of the sterile Blue Dye Solution and mix gently to avoid bubbles.
  - The O-CAS overlay agar is now ready to be poured over the microbial cultures.

## Experimental Workflow

### Step 1: Culture of Microorganisms

- Prepare a suitable growth medium for the microorganisms of interest. To induce siderophore production, it is recommended to use an iron-limited medium. This can be achieved by preparing the medium in acid-washed glassware and using high-purity reagents.
- Inoculate the agar plates with the test microorganisms. This can be done by spotting, streaking, or replica plating.
- Incubate the plates under optimal conditions for microbial growth and siderophore production (e.g., 24-72 hours at the appropriate temperature).

### Step 2: O-CAS Overlay

- Once the microbial colonies have grown to a suitable size, retrieve the plates from the incubator.

- Carefully pour a thin layer (approximately 10 mL for a standard 90 mm Petri dish) of the molten O-CAS overlay agar (at 50-60°C) over the surface of the culture plate.[\[4\]](#)
- Allow the overlay to solidify completely at room temperature.

### Step 3: Incubation and Observation

- Incubate the plates at room temperature or the optimal growth temperature for a few minutes to several hours.[\[4\]](#)[\[6\]](#)
- Observe the plates for the appearance of colored halos around the microbial colonies. A positive result for siderophore production is indicated by a color change from blue to orange, purple, or yellow.
- The diameter of the halo can be measured to provide a semi-quantitative estimation of the amount of siderophore produced.

## Data Presentation

The results of the O-CAS assay can be qualitatively and semi-quantitatively analyzed. The color of the halo provides an indication of the type of siderophore produced, while the size of the halo is proportional to the amount of siderophore secreted.

Siderophore Type	Expected Color Change	Example Microorganism
Hydroxamate	Blue to Orange	<i>Bacillus cereus</i> <a href="#">[4]</a>
Catecholate	Blue to Purple	<i>Aspergillus niger</i> <a href="#">[4]</a>
Carboxylate	Blue to Yellow	<i>Rhizopus oligosporus</i> <a href="#">[4]</a>

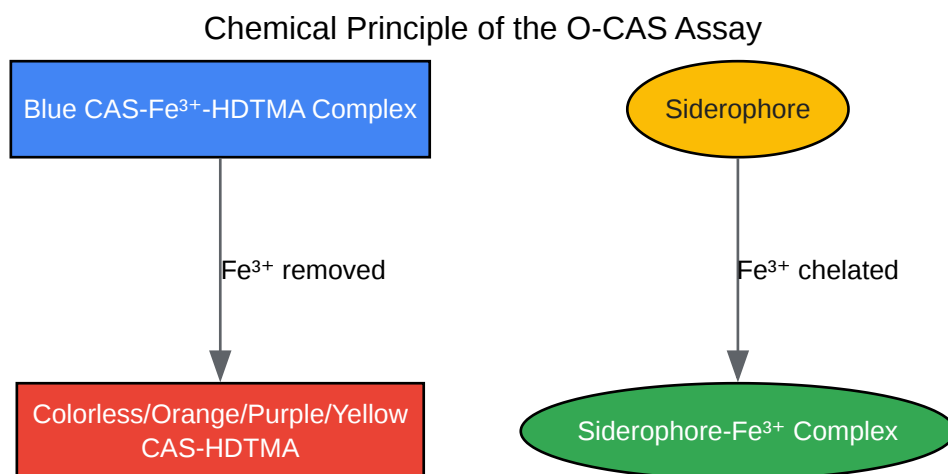
Note: The intensity and exact hue of the color change may vary depending on the specific siderophore, its concentration, and the pH of the medium.

## Troubleshooting

Issue	Possible Cause	Solution
No halo formation for a known siderophore producer	Insufficient siderophore production.	Optimize culture conditions (e.g., use iron-deficient medium, extend incubation time).
Toxicity of the O-CAS overlay.	Ensure the overlay agar is cooled to 50-60°C before pouring.	
O-CAS overlay agar is green instead of blue	pH of the PIPES buffer is incorrect (too high).	Carefully adjust the pH of the PIPES buffer to 6.8 before autoclaving.[7][8]
Inconsistent results	Contamination of glassware with trace iron.	Use acid-washed glassware for all solution preparations.

## Visualizations

### Chemical Principle of the O-CAS Assay

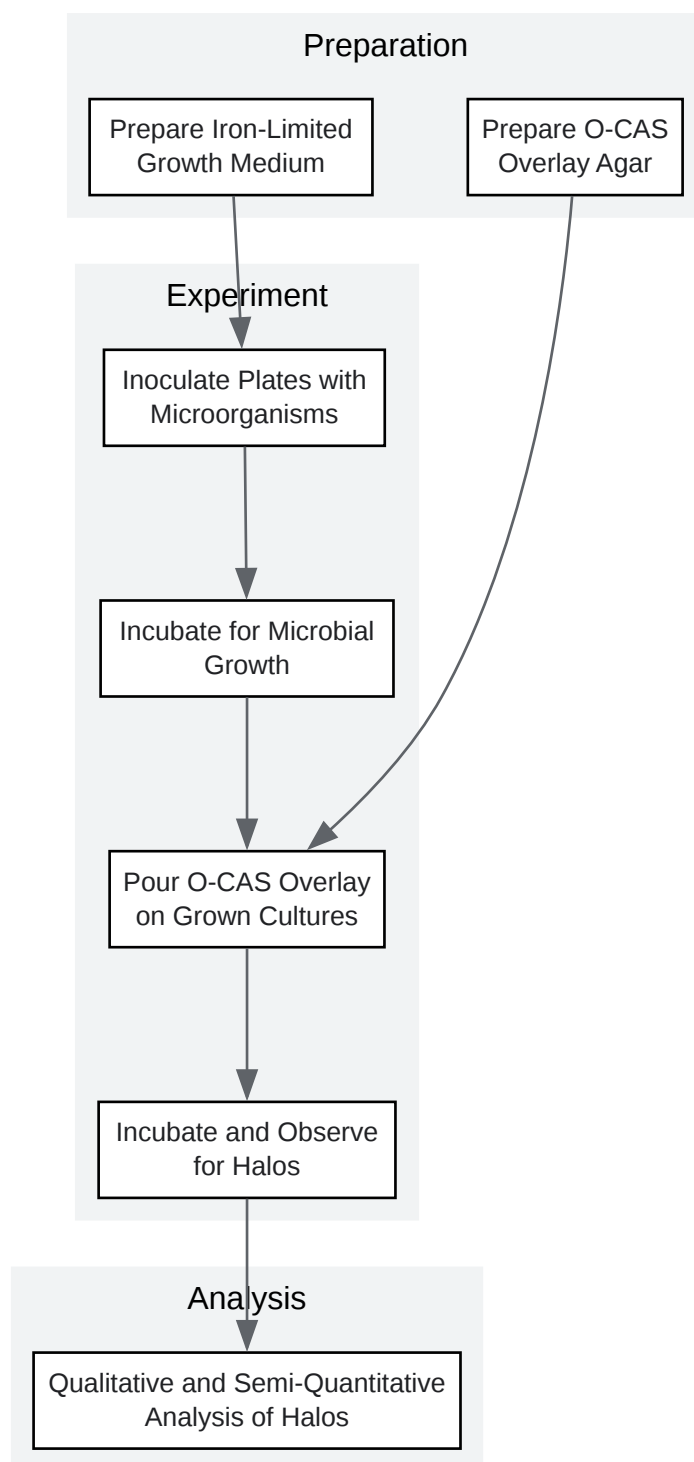


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Caption: The O-CAS assay is based on the removal of iron from a blue dye complex by siderophores.

## Experimental Workflow for the O-CAS Overlay Technique

O-CAS Overlay Experimental Workflow



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Caption: A step-by-step workflow for performing the O-CAS overlay assay for siderophore detection.

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